molecular formula C18H19N3O5 B14937399 1-(furan-2-ylcarbonyl)-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B14937399
M. Wt: 357.4 g/mol
InChI Key: DOSZANVFBNTQFS-UHFFFAOYSA-N
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Description

1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Functional Groups: The furylcarbonyl and nitrophenyl groups can be introduced through nucleophilic substitution or coupling reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FURYLCARBONYL)-N-(2-METHYL-3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other piperidine derivatives or compounds with similar functional groups.

Uniqueness

    Functional Group Diversity: The combination of furylcarbonyl, nitrophenyl, and piperidine groups makes it unique.

    Its specific structure may confer unique biological or chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N3O5/c1-12-14(4-2-5-15(12)21(24)25)19-17(22)13-7-9-20(10-8-13)18(23)16-6-3-11-26-16/h2-6,11,13H,7-10H2,1H3,(H,19,22)

InChI Key

DOSZANVFBNTQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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